molecular formula C9H4Br2O3 B1598686 5,7-Dibromo-benzofuran-2-carboxylic acid CAS No. 90415-17-1

5,7-Dibromo-benzofuran-2-carboxylic acid

Cat. No. B1598686
CAS RN: 90415-17-1
M. Wt: 319.93 g/mol
InChI Key: PTCVMMBMRYJVFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Dibromo-benzofuran-2-carboxylic acid is a chemical compound with the molecular formula C9H4Br2O3 and a molecular weight of 319.94 . It is a solid at room temperature .


Synthesis Analysis

The synthesis of benzofuran derivatives like 5,7-Dibromo-benzofuran-2-carboxylic acid often involves metal-free cyclization of ortho-hydroxystilbenes, iodine (III)-catalyzed oxidative cyclization of 2-hydroxystilbenes, and reactions of calcium carbide with salicylaldehyde p-tosylhydrazones . These methods provide a broad range of functionalized benzofuran-2-carboxylic acids .


Molecular Structure Analysis

The InChI code for 5,7-Dibromo-benzofuran-2-carboxylic acid is 1S/C9H4Br2O3/c10-5-1-4-2-7 (9 (12)13)14-8 (4)6 (11)3-5/h1-3H, (H,12,13) . This code provides a specific description of the molecule’s structure.


Chemical Reactions Analysis

Benzofuran compounds, including 5,7-Dibromo-benzofuran-2-carboxylic acid, are involved in a variety of chemical reactions. These include reactions with aryl halides to aryl ketones, providing benzofuran derivatives . Additionally, benzofuran substituted chalcone compounds are important in anticancer drug research .


Physical And Chemical Properties Analysis

5,7-Dibromo-benzofuran-2-carboxylic acid is a solid at room temperature . It has a molecular weight of 319.94 .

Scientific Research Applications

Molecular Docking and Biological Activities

Research on benzofuran-carboxylic acids derivatives, such as 1-benzofuran-2-carboxylic acid (2BF) and 1-benzofuran-3-carboxylic acid (3BF), has shown their potential in inhibiting cancer and microbial diseases through molecular docking analysis. Structural optimization, electronic and vibrational properties have been thoroughly investigated, revealing the compounds' significant nonlinear optical properties and their reactivity through molecular electrostatic potential and frontier molecular orbitals analysis (Sagaama et al., 2020).

Supramolecular Interactions

Studies on 1-benzofuran-2,3-dicarboxylic acid have demonstrated its capacity to form supramolecular adducts with various cations, highlighting its role in the development of organometallic complexes. These interactions are crucial for understanding the compound's versatility in coordination chemistry and potential applications in materials science (Koner & Goldberg, 2009).

Synthetic Pathways and Coordination Reactions

Research has also been conducted on synthesizing and understanding the coordination reactions of benzofuran derivatives, offering insights into their potential uses in creating complex organic compounds and materials with specific properties. For example, the synthesis of benzofuro[3,2-c]pyridine derivatives and their thermal properties have been investigated, showing high thermal stability, which could be beneficial for designing heat-resistant materials (Mojumdar et al., 2009).

Drug Discovery and Pharmaceutical Applications

Benzofuran-based carboxylic acids have been explored for their inhibitory action against cancer-related enzymes and their antiproliferative effects against breast cancer cell lines. Compounds featuring benzofuran tails linked to benzoic or hippuric acid moieties have shown promising results in inhibiting specific cancer-related isoforms, demonstrating their potential in drug discovery and development (Eldehna et al., 2020).

Safety And Hazards

This compound is associated with several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P330, P362, P403+P233, P405, P501 .

Future Directions

While specific future directions for 5,7-Dibromo-benzofuran-2-carboxylic acid are not mentioned in the search results, benzofuran compounds in general are attracting attention due to their biological activities and potential applications as drugs . For example, novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .

properties

IUPAC Name

5,7-dibromo-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Br2O3/c10-5-1-4-2-7(9(12)13)14-8(4)6(11)3-5/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTCVMMBMRYJVFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(OC2=C(C=C1Br)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Br2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40396095
Record name 5,7-Dibromo-benzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dibromo-benzofuran-2-carboxylic acid

CAS RN

90415-17-1
Record name 5,7-Dibromo-benzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
5,7-Dibromo-benzofuran-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5,7-Dibromo-benzofuran-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
5,7-Dibromo-benzofuran-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
5,7-Dibromo-benzofuran-2-carboxylic acid
Reactant of Route 5
5,7-Dibromo-benzofuran-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
5,7-Dibromo-benzofuran-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.